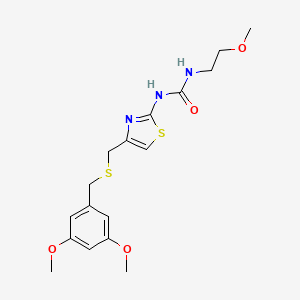

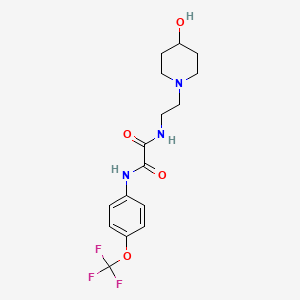

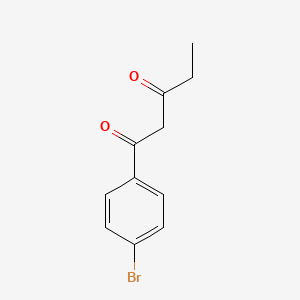

![molecular formula C19H22N4O B2554372 4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900296-93-7](/img/structure/B2554372.png)

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine" is a derivative of pyrazolopyrimidine, which is a class of compounds known for their biological activities, including adenosine receptor antagonism and anti-inflammatory properties. The structure of this compound suggests potential interactions with various biological targets due to the presence of a morpholine ring and a pyrazolopyrimidine scaffold.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions, including cyclocondensation, formylation, and functional group modifications. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for functional fluorophores was achieved through a microwave-assisted process involving β-enaminones and NH-3-aminopyrazoles, followed by formylation with Vilsmeyer-Haack reagent . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as peripheral benzodiazepine receptor ligands involved the variability of substituents at the 3-position and the use of acetamide moieties .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their biological activity. The presence of a morpholine ring, as seen in the compound of interest, can be a key pharmacophore for kinase inhibition, as it can form hydrogen bonding interactions and convey selectivity . The structure-activity relationship studies of pyrazolopyrimidine derivatives have shown that the nature of substituents at various positions of the scaffold can significantly affect their binding affinity and selectivity to different receptors .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, the introduction of a 3-phenylpropyl group at the pyrazolo nitrogen position can significantly increase the selectivity for certain adenosine receptor subtypes . The presence of acyl or carbamoyl groups can also be crucial for efficient binding to receptors, as demonstrated by the high affinity of certain 7-acylamino derivatives for the human A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and fluorescence, can be influenced by their structural features. For instance, pyrazolo[1,5-a]pyrimidines with different acceptor or donor groups at position 7 exhibited large Stokes shifts and varying fluorescence intensities, indicating their potential as fluorescent probes . The metabolic stability of these compounds is also an important consideration, as seen in the evaluation of 6-phenylpyrazolo[3,4-d]pyrimidones, where certain derivatives displayed good metabolic stabilities .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition and Antihypertensive Activity

- Phosphodiesterase Inhibition : A study discussed specific inhibitors of cGMP specific (type V) phosphodiesterase, demonstrating enzymatic and cellular activity, as well as oral antihypertensive activity. Substitution by carbon-linked small heterocycles, like morpholine, provided both high levels of activity and stability (Dumaitre & Dodic, 1996).

Antihypertensive Agents

- Potential Antihypertensive Agents : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine showed promising in vitro and in vivo antihypertensive activity. This indicates the potential of morpholine derivatives as antihypertensive agents (Bayomi et al., 1999).

Treatment of Cognitive Impairment

- Cognitive Impairment Treatment : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, involving morpholine derivatives, was designed for phosphodiesterase 1 (PDE1) inhibition. The compound ITI-214 showed picomolar inhibitory potency for PDE1 and is being considered for treatment of cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Nonsteroidal Anti-Inflammatory Drug Development

- Development of Nonsteroidal Anti-Inflammatory Drugs : Syntheses of pyrazolo[1,5-a]pyrimidines, including morpholine derivatives, indicated strong anti-inflammatory properties and a better therapeutic index than traditional drugs. Notably, these compounds were found to be devoid of ulcerogenic activity (Auzzi et al., 1983).

Application in Synthetic Fibres

- Use in Synthetic Fibres : Arylazo dyes derived from pyrazolo[1,5-a]pyrimidines, incorporating morpholine, were used for dyeing polyester and polyamide fibers. These compounds showed desirable spectral and dyeing properties (Rangnekar & Puro, 2007).

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . They have a high impact in medicinal chemistry and have been used in the design of many pharmaceutical compounds . The future directions of this compound could involve further exploration of its potential applications in drug discovery and development .

Eigenschaften

IUPAC Name |

4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-2-6-16-13-18(22-9-11-24-12-10-22)23-19(21-16)17(14-20-23)15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYWURBSSGDBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49664992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

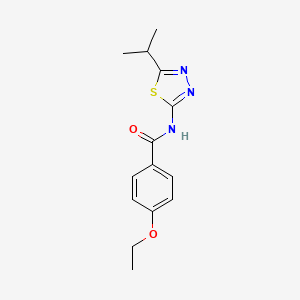

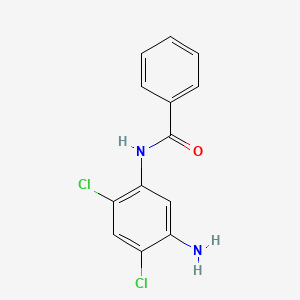

![[(1S,2R)-2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B2554297.png)

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)